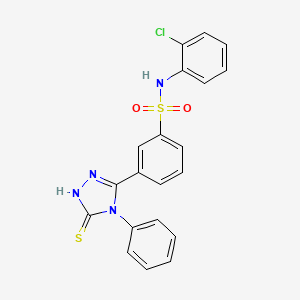

4-Chloro-6-methyl-1H-indazol-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Chloro-6-methyl-1H-indazol-3-amine” is a chemical compound with the linear formula C8H8ClN3 . It has a molecular weight of 167.6 .

Molecular Structure Analysis

The molecular structure of “4-Chloro-6-methyl-1H-indazol-3-amine” is represented by the linear formula C8H8ClN3 . The InChI code for this compound is 1S/C7H6ClN3/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H3,9,10,11) .Physical And Chemical Properties Analysis

“4-Chloro-6-methyl-1H-indazol-3-amine” is a solid compound . It has a melting point range of 159 - 162 degrees Celsius .Applications De Recherche Scientifique

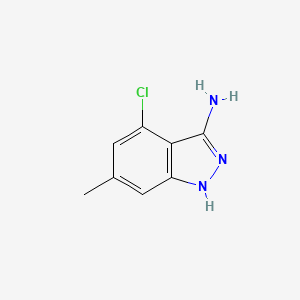

- Researchers have designed and synthesized a series of indazole derivatives, including 4-Chloro-6-methyl-1H-indazol-3-amine, using a molecular hybridization strategy .

- 3-Amino-1H-indazole-1-carboxamides, including derivatives of 4-Chloro-6-methyl-1H-indazol-3-amine, demonstrated interesting antiproliferative activity against neoplastic cell lines. Notably, compounds 37 and 38 inhibited cell growth at concentrations lower than 1 μM, causing cell cycle arrest in the G0–G1 phase .

- Kasralikar et al. reported novel indolyl and oxochromenyl xanthenone derivatives, which included indazole moieties. These compounds were studied for their molecular docking as anti-HIV-1 agents .

- Recent synthetic strategies for 1H- and 2H-indazoles have been explored. These include transition metal-catalyzed reactions, reductive cyclization, and consecutive formation of C–N and N–N bonds without catalyst and solvent .

Antitumor Activity

Antiproliferative Activity

Anti-HIV-1 Potential

Synthetic Approaches

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It has been demonstrated that the 1h-indazole-3-amine structure, which is a part of 4-chloro-6-methyl-1h-indazol-3-amine, is an effective hinge-binding fragment and binds effectively with the hinge region of tyrosine kinase .

Mode of Action

Based on the known interactions of similar indazole derivatives, it can be inferred that 4-chloro-6-methyl-1h-indazol-3-amine might interact with its targets, possibly tyrosine kinases, leading to changes in cellular processes .

Biochemical Pathways

Given the potential interaction with tyrosine kinases, it can be inferred that 4-chloro-6-methyl-1h-indazol-3-amine might influence pathways related to cell growth and proliferation .

Result of Action

Similar indazole derivatives have been found to inhibit cell growth of many neoplastic cell lines at concentrations lower than 1 μm, causing a block in the g0–g1 phase of the cell cycle .

Propriétés

IUPAC Name |

4-chloro-6-methyl-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBSZLYFVYFDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)Cl)C(=NN2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,4-Trifluoro-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]butan-1-one](/img/structure/B2637524.png)

![3-[(4-Methoxyphenyl)methyl]-6-morpholin-4-yl-2-[(3-nitrophenyl)methylsulfanyl]quinazolin-4-one](/img/structure/B2637534.png)

![N-({3-[(tert-butoxy)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637538.png)

![6-Methyl-3-(morpholinomethyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B2637540.png)

![N-(5-(2-(4-(isopropylthio)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2637541.png)

![3-[(2-Chloro-4-fluorobenzyl)oxy]azetidine hydrochloride](/img/no-structure.png)

![5-chloro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2637543.png)